trans-4-Stilbenemethanol
Overview
Description
Synthesis Analysis
Trans-4-Stilbenemethanol and its derivatives are synthesized through several methods, including the hydrogenation of diphenylacetylene, which has been shown to produce trans-stilbene (Komatsu, Takagi, & Ozawa, 2011). The synthesis process often involves palladium-based catalysts to facilitate the hydrogenation and selective isomerization processes (Komatsu et al., 2011).
Molecular Structure Analysis
The molecular structure of Trans-4-Stilbenemethanol is characterized by the presence of a stilbene core with a methanol group at the 4-position. The structure influences its photophysical properties, where the introduction of N-phenyl substituents leads to a planar ground-state geometry, affecting the absorption and fluorescence spectra (Yang, Chiou, & Liau, 2002). This "amino conjugation effect" highlights the compound's structural responsiveness to modifications, impacting its photophysical behavior (Yang et al., 2002).
Chemical Reactions and Properties
Trans-4-Stilbenemethanol participates in various chemical reactions, including photoisomerization and interactions with tubulin, demonstrating its versatility. For instance, trans-stilbenes have been shown not to inhibit microtubule assembly, indicating specific biochemical interactions (Woods et al., 1995). Furthermore, its photoreactivity and ability to form aggregates under UV irradiation are notable, reflecting its chemical properties and potential for photophysical applications (Buruianǎ, Zamfir, & Buruiană, 2007).
Physical Properties Analysis
The physical properties of Trans-4-Stilbenemethanol, such as fluorescence and solvatochromism, are significantly influenced by its molecular structure. The compound's fluorescence quantum yields and lifetimes vary with the solvent polarity, indicative of its photophysical characteristics and potential for use in optical materials (Papper et al., 1997). These properties are critical for applications in fields requiring materials with specific light-emitting properties (Papper et al., 1997).
Chemical Properties Analysis
The chemical properties of Trans-4-Stilbenemethanol are characterized by its reactivity and interaction with various chemical agents. The electron transfer reactions and the formation of radical cations highlight its chemical behavior and the potential for generating novel compounds through photochemical reactions. The study of its oxidation and isomerization reactions further underscores the compound's versatility and the influence of its structure on its reactivity (Majima et al., 1996).
Scientific Research Applications
Nanostructure Composite Shell-Core Formation : Trans-4-methyl-4'-(S(CH2)nO)stilbenes, a related compound, are used to cap colloidal gold clusters, forming composite shell-core nanostructures (Zhang, Whitesell, & Fox, 2001).
Optical Fibers and Bragg Gratings : Trans-4-stilbenemethanol-doped PMMA optical fibers can quickly develop high-quality uniform Bragg gratings using 400-nm femtosecond pulsed lasers (Hu et al., 2017).
Fluorescent Probe for Lipid Bilayers : Trans-4-Dimethylamino-4′-(1-oxobutyl)stilbene serves as a fluorescent probe to measure the dielectric constant and micro-viscosity of lipid bilayer membranes (Safarzadeh-Amiri, Thompson, & Krull, 1989).
Photo-Induced Refractive Index Change : Trans-4-stilbenemethanol-doped PMMA and its copolymer can induce trans- to cis-isomerization, leading to a significant photo-induced refractive index change (Yu et al., 2006).
Spectroscopy and Photoisomerization : The methanol group in trans-4-(methanol)stilbene influences the excited state photoisomerization, affecting spectroscopy and photoisomerization rates (Wiemers & Kauffman, 2001).
Cancer Research : Resveratrol and 4-hydroxy-trans-stilbene have shown potential in inhibiting cell growth and upregulating cyclins expression in human SK-Mel-28 melanoma cells (Larrosa, Tomás-Barberán, & Espín, 2003).
Chemopreventive Activity : Trans-stilbene compounds with specific functionalities display higher chemopreventive activity than trans-resveratrol (Ovesná & Horváthová-Kozics, 2008).
Photochemical Behavior Studies : Trans-4-methoxystilbene's behavior under oxygen presence has been studied for insights into stilbene radical cations (Hara et al., 2005).
Interaction with Tubulin : Trans-4-Stilbenemethanol binds to tubulin but does not inhibit microtubule assembly (Woods et al., 1995).
Photoinduced Intramolecular Charge Transfer : Studies on trans-4-(N-arylamino)stilbene show that its photochemical behavior is influenced by the substituent in the N-aryl group (Yang et al., 2004).
properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFYUEZWYRMBSO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Stilbenemethanol | |
CAS RN |
101093-37-2 | |
Record name | trans-4-Stilbenemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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